Benzoic acid, 4-[(4-cyanobenzoyl)amino]-
Description
Contextualization within Amide-Functionalized Benzoic Acid Derivatives
Amide-functionalized benzoic acid derivatives are a major class of organic compounds that feature a benzoic acid scaffold linked to another moiety via an amide bond. chemicalbook.com This framework is a cornerstone in the development of pharmaceuticals and functional materials. Para-aminobenzoic acid (PABA), a key building block for the title compound, is a well-known member of this family and serves as a precursor in the synthesis of folate, hair dyes, and sunscreens. nih.govwikipedia.org The derivatization of PABA at its amino or carboxyl groups is a common strategy to generate novel molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com
The title compound, Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, fits within this context as a synthetically accessible derivative. The general method for its preparation would involve the reaction of 4-aminobenzoic acid with 4-cyanobenzoyl chloride, a reaction analogous to established procedures for creating similar 4-benzamidobenzoic acid structures. nih.gov
Historical Development of Related Chemical Scaffolds
The primary chemical bond defining the structure of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is the amide linkage. The formation of this bond is one of the most fundamental and widely practiced reactions in organic chemistry. Historically, the Schotten-Baumann reaction, discovered in the 1880s, represents a classic method for synthesizing amides from amines and acid chlorides under basic conditions. This method remains relevant for preparing N-benzoylaniline (benzanilide) and other similar amides.
Over the past decades, numerous strategies have evolved to form amide bonds with greater efficiency and under milder conditions. These include methods based on the condensation of carboxylic acids and amines using coupling reagents, oxidative amidation, and catalysis-based approaches involving boron or transition metals. The development of these synthetic routes has been crucial for the assembly of complex molecules, including peptides, polymers, and pharmaceuticals.
Significance of the Cyano and Benzoyl Amide Moieties in Organic Synthesis
The two key functional groups in Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, the cyano group and the benzoyl amide linkage, impart distinct and valuable properties to the molecule.
The Cyano Moiety (-C≡N): The cyano group, or nitrile, is an exceptionally versatile functional group in organic synthesis. It is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring to which it is attached. A key feature of the cyano group is its ability to be transformed into a variety of other functional groups. Through hydrolysis, it can be converted into a carboxylic acid or an amide. Reduction of the cyano group yields a primary amine. This chemical reactivity makes nitriles valuable intermediates in the synthesis of pharmaceuticals and other complex organic structures. nih.govgoogle.com
The Benzoyl Amide Moiety: The benzoyl amide group is a specific type of aryl amide. This structural unit is prevalent in a vast number of biologically active compounds and functional materials. Aryl amides are recognized for their chemical stability and their ability to participate in hydrogen bonding, which is critical for molecular recognition in biological systems. The benzoyl amide scaffold is found in numerous drugs and is a key structure in the design of enzyme inhibitors and other therapeutic agents. nih.gov
Overview of Research Trajectories for Aryl Amide Compounds
Research involving aryl amide compounds is dynamic and multifaceted. A significant trajectory focuses on the development of novel and more efficient synthetic methods. This includes transition-metal-free catalytic systems and direct C-H activation techniques to forge the amide bond, which are considered greener and more atom-economical approaches. merckmillipore.com
In medicinal chemistry, aryl amides are continuously explored as scaffolds for new therapeutic agents. For example, derivatives of 4-benzamidobenzoic acid have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase, an enzyme implicated in hypertension and inflammation. nih.gov Other studies have identified aryl amides as promising lead compounds for treating neurodegenerative disorders. The structural versatility of the aryl amide core allows for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.
Current Gaps in Fundamental Understanding of Benzoic acid, 4-[(4-cyanobenzoyl)amino]-
Despite the synthetic feasibility of Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, there is a notable absence of dedicated research on this specific molecule in the scientific literature. The primary gap is the lack of empirical data regarding its specific chemical, physical, and biological properties. While its synthesis can be confidently predicted, key experimental data remains uncharacterized.
Specific areas where fundamental understanding is missing include:
Crystallographic Data: The precise solid-state structure, including bond angles, bond lengths, and intermolecular interactions (like hydrogen bonding and π-stacking), has not been determined. This information is crucial for understanding its material properties and for computational modeling.
Spectroscopic Characterization: While one could predict the general features of its NMR, IR, and mass spectra, a complete and published spectroscopic profile is not available.
Physicochemical Properties: Experimental values for solubility in various solvents, melting point, and pKa are undocumented.
Biological Activity: There are no published studies screening Benzoic acid, 4-[(4-cyanobenzoyl)amino]- for any specific biological activity. Its potential as an enzyme inhibitor, antimicrobial agent, or any other therapeutic application remains unexplored.
This lack of focused research means that while the compound exists within a well-studied class of molecules, its unique contributions and potential applications are yet to be discovered.
Data Tables
Table 1: Physicochemical Properties of Benzoic acid, 4-[(4-cyanobenzoyl)amino]-
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₃ | - |
| Molecular Weight | 266.26 g/mol | - |
| IUPAC Name | 4-[(4-cyanobenzoyl)amino]benzoic acid | - |
| CAS Number | Not found in searched literature | - |
| Precursor 1 | 4-Aminobenzoic acid (PABA) | nist.govnih.gov |
| Precursor 2 | 4-Cyanobenzoyl chloride | chemicalbook.com |
Table 2: Selected Modern Synthetic Methods for Aryl Amide Formation
| Method | Description | Key Features |
| Schotten-Baumann Reaction | Reaction of an amine with an acid chloride in the presence of a base. | Classic, robust method; often high-yielding. |
| Dehydrative Condensation | Direct coupling of a carboxylic acid and an amine, often using a catalyst like boric acid. | Generates water as the only byproduct; greener approach. |
| C-H Amination/Activation | Direct formation of a C-N bond by activating a C-H bond on an aromatic ring, often with an iridium catalyst. | Late-stage functionalization is possible; high atom economy. merckmillipore.com |
| Base-Catalyzed Azide-Aldehyde Reaction | Reaction of aryl azides with aldehydes under basic conditions to form aryl amides. | Efficient for electron-deficient aryl amides; avoids nucleophilic anilines. |
| Umpolung Amide Synthesis (UmAS) | Involves reacting N-aryl hydroxylamines with an acyl source, reversing the typical nucleophile-electrophile roles. | Epimerization-free; effective for challenging amide formations. |
Structure
2D Structure
Properties
CAS No. |
143330-23-8 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-[(4-cyanobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c16-9-10-1-3-11(4-2-10)14(18)17-13-7-5-12(6-8-13)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
GFXSULKPXYKIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Derivatization Strategies for Benzoic Acid, 4 4 Cyanobenzoyl Amino
Direct Amidation and Condensation Routes
The cornerstone of synthesizing Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is the creation of an amide linkage between the amino group of 4-aminobenzoic acid and the carbonyl group of 4-cyanobenzoic acid. This transformation is typically not spontaneous and requires specific strategies to facilitate the reaction.
Utilizing Carboxylic Acid Activation Strategies
Direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring high temperatures that can be detrimental to the integrity of the reactants. Therefore, the carboxylic acid, in this case, 4-cyanobenzoic acid, must first be "activated". This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
A common and effective method for this activation is the conversion of the carboxylic acid into an acid chloride. 4-Cyanobenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 4-cyanobenzoyl chloride. This acid chloride readily reacts with the amino group of 4-aminobenzoic acid to form the desired amide bond.
Another strategy involves the in-situ activation of the carboxylic acid using coupling reagents, which are discussed in the following section.
Coupling Reagents and Reaction Conditions Optimization
A wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions, avoiding the need to isolate the often-sensitive acid chloride. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine. The choice of coupling reagent and the optimization of reaction conditions are critical for achieving high yields and purity.
Common classes of coupling reagents include:
Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed.
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective. peptide.com They generate activated esters that react efficiently with amines.
Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times.
The reaction conditions for the synthesis of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- using these methods typically involve dissolving 4-aminobenzoic acid and 4-cyanobenzoic acid in a suitable solvent, followed by the addition of the coupling reagent and a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. A study on the synthesis of similar 4-benzamidobenzoic acid derivatives utilized anhydrous sodium carbonate as the base in tetrahydrofuran (B95107) (THF) at room temperature for 6-12 hours, achieving yields between 60-85%. nih.gov
| Coupling Reagent Class | Example Reagent(s) | Typical Additive(s) | Key Characteristics |
| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, cost-effective. By-product removal can be an issue (DCU is a precipitate). |
| Phosphonium Salts | PyBOP, PyAOP | None required | Highly efficient, especially for sterically hindered substrates. peptide.com |
| Uronium/Aminium Salts | HBTU, HATU | None required | Fast reaction rates, high yields. |
This table presents a general overview of coupling reagents applicable to the synthesis of the target compound.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a crucial role in the efficiency and selectivity of the amidation reaction. The solvent must be able to dissolve the reactants and reagents while not interfering with the reaction.
Polar aprotic solvents are commonly employed for amide bond formation due to their ability to solvate the charged intermediates and reactants. Commonly used solvents include:
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
Tetrahydrofuran (THF)
Dichloromethane (DCM)
A recent study on solvent-controlled amidation of aroyl chlorides highlighted the significant impact of the solvent on the reaction outcome. nih.gov While this study focused on a different nitrogen source, the principles of solvent polarity and coordinating ability influencing the reaction pathway are broadly applicable. For instance, in some systems, less polar solvents like dioxane were found to favor certain products. nih.gov The optimization of the solvent for the synthesis of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- would involve screening a range of these solvents to determine the best balance of solubility, reaction rate, and ease of product isolation.
| Solvent | Polarity | Typical Use Case | Considerations |
| N,N-Dimethylformamide (DMF) | High | Good solvating power for a wide range of reactants. | High boiling point can make removal difficult. |
| Tetrahydrofuran (THF) | Moderate | Good general-purpose solvent for amidation. | Lower boiling point allows for easier removal. |
| Dichloromethane (DCM) | Moderate | Often used in peptide coupling reactions. | Volatile and subject to environmental regulations. |
| Dioxane | Low | Can influence selectivity in some reactions. nih.gov | Aprotic and a good solvent for many organic compounds. |
This table provides a general guide to solvents that could be used for the synthesis of the target compound.
Precursor Synthesis and Functional Group Transformations
The successful synthesis of the target molecule relies on the availability of high-purity precursors: 4-aminobenzoic acid and an activated form of 4-cyanobenzoic acid, typically 4-cyanobenzoyl chloride.
Synthesis of 4-Aminobenzoic Acid Precursors
4-Aminobenzoic acid is commonly synthesized via the reduction of 4-nitrobenzoic acid. A highly efficient and widely used method for this transformation is catalytic hydrogenation.
This process involves reacting a solution of 4-nitrobenzoic acid with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. patsnap.comgoogle.comgoogle.com The reaction is typically carried out in a pressure vessel (autoclave) to achieve the necessary hydrogen pressure.
Several patents describe detailed procedures for this synthesis. For instance, one method involves dissolving 4-nitrobenzoic acid in an aqueous solution of sodium hydroxide (B78521), followed by hydrogenation using a Pd/C catalyst at a temperature of 60-70°C and a hydrogen pressure of 1-4 MPa. patsnap.comgoogle.comgoogle.com After the reaction is complete, the catalyst is filtered off, and the solution is acidified with an acid like hydrochloric acid (HCl) to a pH of 3, causing the 4-aminobenzoic acid to precipitate. This method consistently produces high yields (often exceeding 95%) and high purity (above 99%). patsnap.comgoogle.comgoogle.com Another described method utilizes Raney nickel as the catalyst in a mixture of water and tetrahydrofuran at 100°C and 0.9±0.1MPa hydrogen pressure, also resulting in a high yield of 97.2%. chemicalbook.com
| Catalyst | Solvent System | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| Pd/C | Water/NaOH | 60-70 | 2-4 | >96 | >99 | patsnap.comgoogle.com |
| 5% Pd/C | Water/NaOH | 60-70 | 1-2 | >95 | >99 | google.com |
| Raney Nickel | Water/THF | 100±2 | 0.9±0.1 | 97.2 | 100.2 | chemicalbook.com |
This table summarizes reported conditions for the synthesis of a key precursor.
Synthesis of 4-Cyanobenzoyl Chloride Derivatives
The most common method for preparing 4-cyanobenzoyl chloride is the reaction of 4-cyanobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification. googleapis.com
The reaction typically involves refluxing 4-cyanobenzoic acid with an excess of thionyl chloride, sometimes in the presence of a catalytic amount of a tertiary amine or DMF. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude 4-cyanobenzoyl chloride. This can then be purified by recrystallization or vacuum distillation. googleapis.comchemicalbook.com A patent describes a process where 4-cyanobenzoic acid is reacted with phosgene (B1210022) or a precursor thereof. googleapis.com Another source indicates that after reacting with a chlorinating agent, the product can be obtained with high purity (99%) and yield (98%). chemicalbook.com
Strategic Protection and Deprotection Approaches
In the synthesis of Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, the strategic use of protecting groups can be crucial, particularly when multi-step syntheses or subsequent derivatizations are planned. The primary sites for potential protection are the carboxylic acid of the 4-aminobenzoic acid moiety and, in some contexts, the amino group itself, although the latter is typically the reactive site for the key amide bond formation. The cyano group is generally robust and does not require protection under standard amidation conditions.
The carboxylic acid is the most common functionality to be protected in this synthesis. Protection prevents the formation of undesirable side products, such as anhydrides or oligoamides, and can enhance the solubility of the starting material in organic solvents. The most common strategy is esterification.
Common Protecting Groups for the Carboxylic Acid Moiety:
Methyl or Ethyl Esters: These are readily formed via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid) of 4-aminobenzoic acid. They are stable to the conditions of amide coupling and can be deprotected (hydrolyzed) under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup.
Benzyl Ester (Bn): This group offers an alternative deprotection strategy. It can be removed via hydrogenolysis (H₂ gas with a palladium catalyst), which is a mild method that preserves other functional groups sensitive to acidic or basic hydrolysis.
tert-Butyl Ester (tBu): This ester is stable to a wide range of conditions but can be selectively cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), offering orthogonality with other protecting groups.
While the amino group of 4-aminobenzoic acid is typically left unprotected to react with 4-cyanobenzoyl chloride, in more complex synthetic routes where other transformations are required first, standard amine protecting groups like tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz) could be employed. These are typically stable under a variety of conditions and can be removed selectively.
| Functional Group | Protecting Group | Common Protection Reagent/Conditions | Common Deprotection Conditions | Notes |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Methyl/Ethyl Ester | Methanol/Ethanol, cat. H₂SO₄, reflux | 1. NaOH or LiOH (aq) 2. H₃O⁺ | Most common and cost-effective method. |
| Benzyl Ester (Bn) | Benzyl alcohol, acid catalyst or Benzyl bromide, base | H₂, Pd/C | Useful for mild, non-hydrolytic cleavage. | |
| tert-Butyl Ester (tBu) | Isobutylene, cat. H₂SO₄ or Boc₂O, DMAP | Trifluoroacetic Acid (TFA) | Provides orthogonal protection to base-labile groups. | |
| Amino Group (-NH₂) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), base | Trifluoroacetic Acid (TFA) | Used if other reactions on the molecule are needed before amide coupling. |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl), base | H₂, Pd/C |
Novel Synthetic Pathways
While the acyl chloride method is robust, research into greener, more atom-economical methods for amide bond formation is a major focus in modern organic synthesis.
Exploration of Catalytic Methods for Amide Bond Formation
Direct amidation via the condensation of a carboxylic acid and an amine is an ideal synthetic route as the only byproduct is water. mdpi.com However, this reaction is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. researchgate.net High temperatures (>160 °C) are often required to drive the dehydration, which can be incompatible with sensitive functional groups. mdpi.com Catalytic methods aim to facilitate this transformation under milder conditions.
Boron-Based Catalysts: Boric acid and various arylboronic acids have emerged as effective catalysts for direct amidation. orgsyn.orgacs.orgresearchgate.net The proposed mechanism involves the activation of the carboxylic acid through the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. nih.gov For the synthesis of Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, this would involve a direct reaction between 4-cyanobenzoic acid and 4-aminobenzoic acid in the presence of a catalyst like 3,5-bis(trifluoromethyl)benzeneboronic acid, typically in a solvent like toluene (B28343) under azeotropic reflux to remove water. acs.org
Metal-Based Catalysts: Various transition metal catalysts, particularly those based on zirconium and titanium, have been developed for direct amide synthesis. researchgate.netrsc.org For instance, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of aromatic carboxylic acids with amines in refluxing toluene. rsc.org Zirconium-based catalysts, including zirconocene (B1252598) derivatives and Zr-based metal-organic frameworks (MOFs), can also facilitate this transformation, often without the need for stringent water scavenging techniques. researchgate.net These methods offer a potential pathway for a more sustainable synthesis of the target compound.
| Catalyst Type | Example Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Boron-Based | Boric Acid (H₃BO₃) | Toluene, reflux with Dean-Stark trap | orgsyn.orgacs.org |
| Arylboronic Acids (e.g., 3,4,5-Trifluorobenzeneboronic acid) | Toluene, reflux with Dean-Stark trap | acs.org | |
| Metal-Based | Titanium Tetrafluoride (TiF₄) | Toluene, reflux | rsc.org |
| Zirconium Catalysts (e.g., MOF-808) | 90 °C, 12h | researchgate.net |
Stereoselective Synthesis Considerations (if applicable to chiral derivatives)
The parent molecule, Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, is achiral. However, stereoselective synthesis becomes critical when preparing chiral derivatives, which could have applications in asymmetric catalysis or as chiral building blocks. Chirality can be introduced in several ways:
Chiral Starting Materials: One could start with a chiral derivative of 4-aminobenzoic acid. For instance, if a chiral center is present on a substituent attached to the aromatic ring of the aminobenzoic acid, the subsequent acylation would yield a chiral product.
Coupling with Chiral Amines/Acids: The carboxylic acid moiety of the title compound can be coupled with a chiral amine (e.g., (R)-α-methylbenzylamine) to form a chiral diamide (B1670390) derivative. rsc.org Conversely, the cyano group could be transformed into a carboxylic acid, which could then be coupled with a chiral amine.
Asymmetric Transformations: A prochiral derivative could be synthesized and then subjected to an asymmetric reaction. For example, if a ketone were present on the molecule, its asymmetric reduction would introduce a chiral alcohol center.
When coupling N-protected chiral amino acids, the risk of racemization must be considered. Boron-mediated coupling methods have been shown to proceed with low levels of racemization, making them attractive for such applications. acs.org
Post-Synthetic Modifications and Derivatization
The title compound possesses two key functional handles for further chemical modification: the carboxylic acid and the cyano group. This allows for the creation of a diverse library of derivatives from a common intermediate.
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a range of transformations. numberanalytics.com
Esterification: Reaction with various alcohols under acidic catalysis (Fischer esterification) or with alkyl halides in the presence of a base yields the corresponding esters. This modification can be used to tune solubility and electronic properties.
Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with SOCl₂ or by using coupling reagents like EDC/HOBt) and reacted with a wide variety of primary or secondary amines to form a second amide linkage. This is a common strategy for building larger, more complex molecules. numberanalytics.com
Reduction: The carboxylic acid can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, by conversion to an anhydride (B1165640) followed by palladium-catalyzed transfer hydrogenation. ruhr-uni-bochum.de
Decarboxylative Coupling: Under palladium or copper catalysis, the carboxylic acid can be removed and replaced via coupling with other molecules, such as aryl halides, in what are known as decarboxylative cross-coupling reactions. ruhr-uni-bochum.de
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Esterification | R-OH, H⁺ catalyst | Ester (-COOR) |
| Amide Coupling | 1. SOCl₂ or EDC/HOBt 2. R₂NH | Amide (-CONR₂) |
| Reduction | LiAlH₄ or B₂H₆ | Primary Alcohol (-CH₂OH) |
| Decarboxylative Coupling | Pd or Cu catalyst, Ar-X | Aryl group (-Ar) |
Transformations Involving the Cyano Group
The cyano (nitrile) group is an exceptionally versatile functional group that can be converted into a wide array of other functionalities. scribd.com
Hydrolysis: Under strong acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, transforming the molecule into a symmetrical dicarboxylic acid. Milder, enzyme-catalyzed methods also exist.
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂) using reagents like LiAlH₄ or through catalytic hydrogenation (e.g., H₂ with a Raney Nickel catalyst).
Conversion to Tetrazole: The reaction of the nitrile with an azide (B81097) source (e.g., sodium azide, NaN₃) in the presence of a Lewis acid or ammonium chloride yields a tetrazole ring. This transformation is significant in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.
Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, a ketone. researchgate.net
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ or H₂, Raney Ni | Aminomethyl (-CH₂NH₂) |
| Tetrazole Formation | NaN₃, NH₄Cl or ZnCl₂ | Tetrazole Ring |
| Ketone Formation | 1. R-MgBr or R-Li 2. H₃O⁺ | Ketone (-C(=O)R) |
Introduction of Additional Functionalities onto Aromatic Rings
The introduction of new chemical moieties onto the aromatic frameworks of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- can be achieved through various synthetic transformations. The reactivity of each aromatic ring is dictated by the electronic nature of its substituents. The benzoic acid ring is substituted with an activating ortho,para-directing acylamino group and a deactivating meta-directing carboxyl group. The second aromatic ring possesses two deactivating, meta-directing groups: the cyano group and the benzoyl carbonyl. This substitution pattern leads to differential reactivity of the two rings, which can be exploited for selective functionalization.
Standard electrophilic aromatic substitution (EAS) reactions are a primary method for introducing a variety of functional groups. masterorganicchemistry.comebi.ac.uk
Nitration: The introduction of a nitro group (-NO₂) is a common strategy to create precursors for further functionalization, such as reduction to an amino group. The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comsielc.com For a molecule like 4-acetamidobenzoic acid, which is structurally similar to the benzoic acid portion of the target molecule, nitration occurs ortho to the activating acetamido group. ebi.ac.ukebi.ac.ukyoutube.com Given the strong activating effect of the N-acyl group, it is anticipated that nitration of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- would preferentially occur on the benzoic acid ring at the positions ortho to the amide linkage.
Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) onto the aromatic rings can significantly alter the electronic and lipophilic properties of the molecule and provide handles for subsequent cross-coupling reactions. Aromatic halogenation is typically carried out using the elemental halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. masterorganicchemistry.com The regioselectivity of halogenation follows the general principles of EAS, with the activating acylamino group directing the incoming halogen to the ortho positions of the benzoic acid ring.
The following table summarizes the expected major products from the introduction of functionalities via electrophilic aromatic substitution on the more activated benzoic acid ring.
| Reaction | Reagents | Expected Functional Group | Probable Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Ortho to the -NHCO- group |
| Bromination | Br₂, FeBr₃ | -Br | Ortho to the -NHCO- group |
| Chlorination | Cl₂, AlCl₃ | -Cl | Ortho to the -NHCO- group |
| Sulfonation | SO₃, H₂SO₄ | -SO₃H | Ortho to the -NHCO- group |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | Ortho to the -NHCO- group |
Regioselective Derivatization Strategies
Achieving control over the position of newly introduced functional groups is paramount in synthetic chemistry. For Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, several strategies can be employed to achieve high regioselectivity.
Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the position ortho to a directing metalation group (DMG). wikipedia.org Both amide and carboxylic acid groups can act as effective DMGs. wikipedia.orgnih.gov In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, a proton ortho to the DMG is abstracted to form an aryllithium intermediate. This intermediate can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity.
For Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, both the amide and the carboxylic acid functionalities can direct metalation. The choice of base and reaction conditions can potentially allow for selective metalation ortho to either group. The amide group is a particularly powerful DMG, suggesting that lithiation would likely occur at the position ortho to the amide on the benzoic acid ring.
The general scheme for Directed Ortho-Metalation is as follows:
Deprotonation: The aromatic compound with a DMG is treated with an organolithium reagent.
Formation of Aryllithium: A highly reactive aryllithium species is formed at the position ortho to the DMG.
Quenching with Electrophile: The aryllithium intermediate is reacted with an electrophile (E⁺) to introduce the desired functional group.
The following table illustrates potential derivatizations via Directed Ortho-Metalation.
| Directing Group | Reagents | Electrophile (E-X) | Introduced Substituent (E) |
| Amide (-NHCO-) | 1. s-BuLi, TMEDA, THF, -78°C; 2. E-X | I₂ | -I |
| Amide (-NHCO-) | 1. s-BuLi, TMEDA, THF, -78°C; 2. E-X | Me₃SiCl | -Si(CH₃)₃ |
| Amide (-NHCO-) | 1. s-BuLi, TMEDA, THF, -78°C; 2. E-X | DMF | -CHO |
| Carboxylate (-COO⁻Li⁺) | 1. s-BuLi, TMEDA, THF, -78°C; 2. E-X | CO₂ then H⁺ | -COOH |
Exploiting Competing Directing Group Effects: In electrophilic aromatic substitution, the regiochemical outcome is determined by the interplay of all substituents on the ring. youtube.comyoutube.com In the case of the benzoic acid ring of the target molecule, the acylamino group is an ortho,para-director, while the carboxyl group is a meta-director. Since the acylamino group is a strong activating group, substitution is strongly favored at the positions ortho to it (and para to the carboxyl group). The positions meta to the carboxyl group are the same as the positions ortho to the acylamino group, reinforcing the directing effect. Therefore, electrophilic attack is highly likely to occur at the 3' and 5' positions of the benzoic acid ring.
On the 4-cyanobenzoyl ring, both the cyano and the amide carbonyl groups are deactivating and meta-directing. This ring is significantly less reactive towards electrophiles than the benzoic acid ring. Therefore, functionalization via EAS will almost exclusively occur on the benzoic acid portion of the molecule.
By carefully selecting the synthetic strategy—either taking advantage of the inherent directing effects in electrophilic aromatic substitution or employing the powerful regiocontrol of directed ortho-metalation—a diverse array of functionalized derivatives of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- can be accessed. These strategies open avenues for the synthesis of novel compounds with potentially interesting and useful properties for various applications.
Advanced Structural Elucidation and Conformational Analysis of Benzoic Acid, 4 4 Cyanobenzoyl Amino
X-ray Crystallography for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is not readily found in the surveyed literature, its solid-state structure can be inferred by analyzing the crystallographic data of its precursors and analogous compounds, such as 4-cyanobenzoic acid and various benzamides.
Unit Cell Parameters and Space Group Analysis
The crystal lattice of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is expected to be of a low symmetry system, likely monoclinic or orthorhombic, which is common for aromatic amides and carboxylic acids. For instance, the related compound N-(4-cyanobenzyl)benzamide crystallizes in the monoclinic space group P2₁/c. It is anticipated that the unit cell of the title compound would accommodate multiple molecules, typically 2, 4, or 8, depending on the packing efficiency and the presence of intermolecular interactions.
Table 1: Postulated Unit Cell Parameters for Benzoic acid, 4-[(4-cyanobenzoyl)amino]-
| Parameter | Expected Value Range |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P-1, or similar |
| a (Å) | 5-10 |
| b (Å) | 15-30 |
| c (Å) | 7-15 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Z | 2, 4, or 8 |
Note: These values are hypothetical and based on analyses of structurally similar compounds.
Bond Lengths, Bond Angles, and Torsion Angles Analysis
Table 2: Predicted Key Bond Lengths, Bond Angles, and Torsion Angles for Benzoic acid, 4-[(4-cyanobenzoyl)amino]-
| Feature | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C≡N | ~1.15 |
| C=O (amide) | ~1.24 | |
| C-N (amide) | ~1.33 | |
| C=O (carboxyl) | ~1.25 | |
| C-O (carboxyl) | ~1.30 | |
| Bond Angle (°) | C-C-N (amide) | ~118 |
| C-N-H (amide) | ~120 | |
| O-C-O (carboxyl) | ~123 |
| Torsion Angle (°) | Phenyl Ring 1 - Phenyl Ring 2 | 40-90 |
Note: These values are estimations based on data from analogous compounds.
Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing
The crystal packing of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is expected to be dominated by a network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, and it is highly probable that it forms the classic centrosymmetric dimer motif through O-H···O hydrogen bonds, a common feature in carboxylic acids.
Furthermore, the amide group provides an N-H donor and a C=O acceptor, allowing for the formation of N-H···O hydrogen bonds, which would link the molecules into chains or sheets. The cyano group, with its terminal nitrogen atom, can also act as a weak hydrogen bond acceptor, potentially forming C-H···N interactions. These interactions collectively would build a stable, three-dimensional supramolecular architecture. In related structures, N-H···O and weak C-H···O hydrogen bonds forming chains are observed. researchgate.net
Conformational Landscape in the Crystalline State
The conformation of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- in the crystalline state will be a low-energy conformer that allows for efficient crystal packing. The molecule is likely to adopt a twisted or "L-shaped" conformation due to the rotation around the C-N amide bond and the C-C bonds connecting the rings to the amide group. This non-planar conformation is a result of balancing the delocalization energy of the π-systems with the steric repulsion between the two aromatic rings. The central C-S-N-C torsion angle in Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate is -69.1(3)°, indicating a significantly twisted conformation. researchgate.net
Vibrational Spectroscopic Characterization (FT-IR, Raman)
The vibrational spectra (FT-IR and Raman) are powerful tools for identifying the functional groups within a molecule. For Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, the spectra would exhibit characteristic bands for the cyano, amide, and carboxylic acid moieties, as well as for the substituted benzene (B151609) rings.
Assignment of Characteristic Functional Group Vibrations
The assignment of vibrational modes can be made with high confidence by comparing the expected frequencies with those reported for similar molecules like 4-cyanobenzoic acid and various N-phenylbenzamides. researchgate.netresearchgate.net
Table 3: Assignment of Characteristic Vibrational Frequencies (cm⁻¹) for Benzoic acid, 4-[(4-cyanobenzoyl)amino]-
| Functional Group | Vibration Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |
| C=O stretch | 1710-1680 | 1710-1680 | |
| C-O stretch | 1320-1210 | 1320-1210 | |
| O-H bend | 1440-1395 | - | |
| Amide | N-H stretch | 3350-3180 | 3350-3180 |
| C=O stretch (Amide I) | 1680-1630 | 1680-1630 | |
| N-H bend (Amide II) | 1570-1515 | Weak | |
| Cyano | C≡N stretch | 2240-2220 | 2240-2220 |
| Aromatic Ring | C-H stretch | 3100-3000 | 3100-3000 |
The broadness of the O-H stretching band in the FT-IR spectrum is a clear indicator of strong hydrogen bonding from the carboxylic acid group. The C≡N stretching vibration is typically sharp and of medium intensity in the IR spectrum and can be a strong band in the Raman spectrum. The amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are characteristic of the amide linkage. The aromatic C=C stretching vibrations will appear as a group of bands in the 1600-1450 cm⁻¹ region.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Benzoic acid, 4-[(4-cyanobenzoyl)amino]- |
| 4-(4-cyanobenzamido)benzoic acid |
| 4-cyanobenzoic acid |
| N-(4-cyanobenzyl)benzamide |
| Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate |
Analysis of Vibrational Modes Related to Molecular Conformation
The vibrational spectrum of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is predicted to be rich and complex, offering a window into its conformational landscape. The molecule's structure, featuring two benzene rings linked by an amide group, and substituted with a carboxylic acid and a nitrile group, gives rise to a multitude of vibrational modes.
Key vibrational modes that are particularly sensitive to molecular conformation include:
Amide I and Amide II Bands: The Amide I band, primarily associated with the C=O stretching vibration of the amide linkage, is expected to appear in the region of 1650-1700 cm⁻¹. Its precise position is highly sensitive to the planarity of the amide group and the extent of hydrogen bonding. The Amide II band, arising from a combination of N-H in-plane bending and C-N stretching, would likely be observed between 1500 and 1550 cm⁻¹.
N-H Stretching: The N-H stretching vibration, anticipated in the 3200-3400 cm⁻¹ range, provides direct insight into the hydrogen-bonding environment of the amide proton.
C≡N Stretching: The nitrile group's stretching vibration is a sharp and intense band typically found around 2220-2240 cm⁻¹. Shifts in this frequency can indicate electronic effects transmitted through the aromatic system due to conformational changes.
O-H and C=O Stretching of Carboxylic Acid: The carboxylic acid group presents characteristic O-H stretching vibrations, often broad and spanning 2500-3300 cm⁻¹ due to strong hydrogen-bonded dimerization. The carbonyl (C=O) stretching of the carboxylic acid would appear as an intense band around 1700-1730 cm⁻¹, potentially overlapping with the Amide I band.
Conformational flexibility in this molecule primarily arises from rotation around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. Different rotational isomers (conformers) would exhibit distinct vibrational spectra, allowing for their potential identification and quantification in a sample.
Table 1: Predicted Vibrational Modes for Conformational Analysis
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Conformational Sensitivity |
|---|---|---|---|
| Amide | Amide I (C=O stretch) | 1650-1700 | High |
| Amide | Amide II (N-H bend, C-N stretch) | 1500-1550 | Moderate |
| Amide | N-H stretch | 3200-3400 | High |
| Nitrile | C≡N stretch | 2220-2240 | Moderate |
| Carboxylic Acid | O-H stretch | 2500-3300 | High |
| Carboxylic Acid | C=O stretch | 1700-1730 | High |
Investigation of Intermolecular Hydrogen Bonding through Vibrational Shifts
Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and bulk properties of Benzoic acid, 4-[(4-cyanobenzoyl)amino]-. Vibrational spectroscopy is a powerful tool to probe these interactions. The formation of hydrogen bonds typically leads to a red-shift (lowering of frequency) and broadening of the stretching vibrations of the donor group (e.g., N-H and O-H).
Carboxylic Acid Dimers: It is highly probable that the carboxylic acid moieties will form strong intermolecular hydrogen-bonded dimers. This would be evidenced by a significant red-shift and broadening of the O-H stretching band and a shift in the C=O stretching frequency compared to the monomeric state.
Amide Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, and the amide C=O can act as an acceptor. In the solid state, this can lead to the formation of chains or more complex hydrogen-bonded networks. The extent and strength of these interactions will be reflected in the positions and shapes of the Amide I, Amide II, and N-H stretching bands.
Nitrile Group Involvement: While the nitrile group is a weaker hydrogen bond acceptor than the carbonyl groups, it can still participate in weaker C-H···N interactions, which may cause subtle shifts in its vibrational frequency.
By comparing the vibrational spectra in different states (e.g., solid vs. dilute solution in a non-polar solvent), the contributions of intermolecular hydrogen bonding can be clearly identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
NMR spectroscopy is indispensable for determining the three-dimensional structure and dynamics of molecules in solution.
Elucidation of Aromatic and Aliphatic Proton and Carbon Environments
¹H NMR: The proton NMR spectrum of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is expected to show distinct signals for the aromatic protons, the amide proton, and the carboxylic acid proton.
The two para-substituted benzene rings will each give rise to a pair of doublets, characteristic of an AA'BB' spin system. The chemical shifts of these protons will be influenced by the electron-withdrawing and electron-donating effects of the substituents.
The amide proton (N-H) is expected to be a broad singlet, with its chemical shift being sensitive to solvent and temperature due to hydrogen bonding and chemical exchange.
The carboxylic acid proton (-COOH) will also appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
The carbonyl carbons of the amide and carboxylic acid groups will have characteristic downfield chemical shifts.
The nitrile carbon will also be found in the downfield region, but at a higher field than the carbonyl carbons.
The aromatic carbons will appear in the range of approximately 110-150 ppm, with their specific shifts determined by the attached functional groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic | CH | 7.0 - 8.5 | 110 - 140 |
| Aromatic | C-NH | - | ~140-150 |
| Aromatic | C-COOH | - | ~130-140 |
| Aromatic | C-CN | - | ~110-120 |
| Aromatic | C-C=O | - | ~130-140 |
| Amide | NH | 8.0 - 10.0 | - |
| Amide | C=O | - | 160 - 170 |
| Carboxylic Acid | OH | > 10 | - |
| Carboxylic Acid | C=O | - | 165 - 175 |
| Nitrile | CN | - | 115 - 125 |
Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment
2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the through-bond and through-space connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the connectivity within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity across the amide bond and between the functional groups and the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. It can be used to determine the preferred conformation around the amide bond by observing NOEs between the amide proton and specific aromatic protons.
Dynamic NMR Studies for Conformational Exchange Processes
The amide bond in Benzoic acid, 4-[(4-cyanobenzoyl)amino]- may exhibit restricted rotation, leading to the existence of cis and trans conformers. If the rate of rotation is on the NMR timescale, this can be studied using dynamic NMR techniques. By acquiring NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of rotation increases. From this data, the energy barrier to rotation can be calculated, providing valuable information about the conformational stability.
Mass Spectrometry for Molecular Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, electron ionization (EI) or electrospray ionization (ESI) could be used.
The fragmentation pattern would likely involve characteristic cleavages of the amide bond, leading to the formation of fragment ions corresponding to the 4-cyanobenzoyl cation and the 4-aminobenzoic acid radical cation or related species. Further fragmentation of these ions would provide additional structural confirmation.
Table 3: Predicted Key Mass Spectrometry Fragments
| Fragment | Structure | Predicted m/z |
|---|---|---|
| [M]+• | C₁₅H₁₀N₂O₃ | 278.07 |
| [C₈H₄NO]+ | 4-cyanobenzoyl cation | 130.03 |
| [C₇H₆NO₂]• | 4-aminobenzoic acid radical cation | 136.04 |
| [C₇H₅O₂]+ | 4-carboxybenzoyl cation | 121.03 |
| [C₇H₄N]+ | 4-cyanophenyl cation | 102.03 |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of a chemical compound by providing its exact mass with high precision. This allows for the determination of its elemental composition. For "Benzoic acid, 4-[(4-cyanobenzoyl)amino]-," with the chemical formula C₁₅H₁₀N₂O₃, the theoretical exact mass can be calculated.
An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield data similar to that presented in the hypothetical table below. The measured mass would be compared to the calculated theoretical mass, with the difference, or mass error, being in the parts-per-million (ppm) range for a confident identification.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₅H₁₀N₂O₃ |
| Calculated Monoisotopic Mass | 266.06914 u |
| Expected Ion Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Expected Ion Adducts (Negative Ion Mode) | [M-H]⁻ |
| Expected Mass Accuracy | < 5 ppm |
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For "Benzoic acid, 4-[(4-cyanobenzoyl)amino]-," the precursor ion would typically be the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
The fragmentation of the amide bond is a common and predictable pathway for compounds of this class. The collision-induced dissociation (CID) would likely lead to the cleavage of the amide linkage, resulting in characteristic fragment ions. The primary expected fragmentation pathways are illustrated below:
Cleavage of the Amide Bond: This is expected to be the most significant fragmentation pathway.
Formation of a benzoyl cation derivative from the 4-cyanobenzoyl moiety.
Formation of an aminobenzoic acid radical cation or a related fragment.
Loss of Small Molecules: Neutral losses, such as the loss of water (H₂O) from the carboxylic acid group or carbon monoxide (CO), are also plausible fragmentation events.
The following table outlines the hypothetical major fragment ions that would be expected in an MS/MS spectrum of "Benzoic acid, 4-[(4-cyanobenzoyl)amino]-" in positive ion mode.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
|---|---|---|---|
| 267.0764 ( [M+H]⁺ ) | 130.0342 | 4-cyanobenzoyl cation | C₈H₇NO₂ |
| 120.0444 | 4-aminobenzoyl cation | C₇H₄N₂O | |
| 249.0658 | [M+H-H₂O]⁺ | Loss of water |
It is important to reiterate that the data presented in the tables are hypothetical and based on established principles of mass spectrometry. Definitive identification and structural elucidation would require experimental analysis of the compound.
Theoretical and Computational Chemistry Studies of Benzoic Acid, 4 4 Cyanobenzoyl Amino
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP, and ab initio methods like Møller–Plesset perturbation theory (MP2), are standard tools for these investigations.
The initial step in computational analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. This process would yield the equilibrium bond lengths, bond angles, and dihedral angles for Benzoic acid, 4-[(4-cyanobenzoyl)amino]-. For analogous aromatic amides, the planarity between the amide bond and the adjacent phenyl rings is a key structural parameter. The optimized structure would reveal the extent of coplanarity, which has significant implications for the molecule's electronic properties.
Table 1: Hypothetical Optimized Geometrical Parameters (No experimental or calculated data is available in the searched literature for this specific compound.)
| Parameter | Value |
|---|---|
| C-N Amide Bond Length (Å) | Data not available |
| C=O Carbonyl Bond Length (Å) | Data not available |
| N-H Bond Length (Å) | Data not available |
| Dihedral Angle (Ring1-Amide) (°) | Data not available |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For a molecule like Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, the HOMO is expected to be localized on the electron-rich aminobenzoic acid moiety, while the LUMO would likely be centered on the electron-withdrawing cyanobenzoyl group.
Table 2: Hypothetical Frontier Molecular Orbital Energies (No calculated data is available in the searched literature for this specific compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, negative potential (typically colored red) would be expected around the oxygen atoms of the carboxyl group and the nitrogen of the cyano group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the amide and carboxylic acid protons.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. For Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, key torsional angles would include the rotation around the C-N amide bond and the bonds connecting the phenyl rings to the amide group. By performing torsional scans—systematically rotating a specific bond and calculating the energy at each step—a potential energy surface can be generated. This surface reveals the most stable conformers and the energy barriers between them.
Identification of Stable Conformers and Transition States
A crucial first step in the computational analysis of a flexible molecule like Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is the identification of its stable conformers and the transition states that connect them. This process typically begins with a conformational search using methods like molecular mechanics, which are computationally less expensive and can efficiently explore the potential energy surface.
Following this initial exploration, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to optimize the geometries of the identified low-energy conformers. The vibrational frequencies of these optimized structures are then calculated to confirm that they represent true energy minima (i.e., no imaginary frequencies). The relative energies of these stable conformers, after correction for zero-point vibrational energy, would indicate their respective populations at thermal equilibrium.
To map the pathways of conformational change, transition state searches would be conducted. These calculations aim to locate the saddle points on the potential energy surface that connect different stable conformers. Methods such as the synchronous transit-guided quasi-Newton (STQN) method are commonly used for this purpose. The identification of a transition state is confirmed by the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate of the conformational change.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by geometry optimizations.
Conformational Flexibility in Solution
To study the conformational flexibility of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- in a solution environment, MD simulations would be performed. These simulations would involve placing the molecule in a box of explicit solvent molecules (e.g., water or dimethyl sulfoxide) and solving Newton's equations of motion for the entire system.
By analyzing the trajectory of the simulation, one can observe the transitions between different conformational states in real-time. Key dihedral angles, such as those around the amide bond and the bonds connecting the phenyl rings to the amide group, would be monitored to characterize the molecule's flexibility. The results would provide a detailed picture of the accessible conformational space and the timescales of conformational interconversions in solution.
Solvent Effects on Molecular Conformation
The choice of solvent can significantly influence the conformational preferences of a solute. MD simulations are ideally suited to investigate these solvent effects. By running separate simulations in different solvents, one can determine how the solvent's polarity, hydrogen bonding capacity, and size affect the equilibrium between the different conformers of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- .
Analysis of the radial distribution functions between specific atoms of the solute and solvent molecules can reveal details about the solvation shell and specific solute-solvent interactions, such as hydrogen bonds. This information is critical for understanding how the solvent stabilizes or destabilizes particular molecular conformations.
Predictive Spectroscopic Modeling
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.
Theoretical Vibrational Frequencies and Comparison with Experimental Data
Theoretical vibrational (infrared and Raman) spectra for the stable conformers of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- would be calculated using quantum mechanical methods, typically at the same level of theory used for geometry optimization (e.g., DFT). The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
A comparison between the scaled theoretical frequencies and an experimental infrared spectrum would allow for a detailed assignment of the observed vibrational bands to specific molecular motions. This would be particularly useful for identifying the characteristic vibrational modes of the cyano, amide, and carboxylic acid functional groups.
Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table is for illustrative purposes only, as no experimental or calculated data for the title compound were found.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C≡N stretch | Data not available | Data not available | Data not available |
| C=O stretch (amide) | Data not available | Data not available | Data not available |
| N-H bend (amide) | Data not available | Data not available | Data not available |
| C=O stretch (acid) | Data not available | Data not available | Data not available |
Calculated NMR Chemical Shifts and Comparison with Experimental Data
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR shielding tensors. These are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
Calculated ¹H and ¹³C NMR chemical shifts for the different conformers of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- would be compared with experimental NMR data. A good correlation between the calculated and experimental shifts would provide strong evidence for the accuracy of the computed molecular structures and conformational populations in solution.
Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (Note: This table is for illustrative purposes only, as no experimental or calculated data for the title compound were found.)
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Cyano Carbon | Data not available | Data not available |
| Amide Carbonyl | Data not available | Data not available |
| Carboxyl Carbon | Data not available | Data not available |
Structure-Property Relationships Derived from Computational Models
Information on the structure-property relationships of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- derived from computational models is not available in the public domain. Computational chemistry studies, which are essential for developing a deep understanding of how the molecular structure of a compound influences its properties, have not been published for this specific molecule.
Typically, computational models for a compound like Benzoic acid, 4-[(4-cyanobenzoyl)amino]- would involve:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.
Electronic Property Calculation: Analysis of the electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for predicting reactivity and electronic behavior.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface to identify regions that are electron-rich or electron-poor, which is important for understanding intermolecular interactions.
Without such studies, it is not possible to provide data tables or a detailed analysis of the structure-property relationships for Benzoic acid, 4-[(4-cyanobenzoyl)amino]-.
Chemical Reactivity and Mechanistic Investigations of Benzoic Acid, 4 4 Cyanobenzoyl Amino
Reaction Pathways and Transformation Mechanisms
The transformation of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- can proceed through several pathways, each targeting a specific functional group within the molecule.
The central amide bond is a key reactive site. Amide hydrolysis, the cleavage of this bond, can be achieved under both acidic and basic conditions. This reaction would lead to the formation of 4-aminobenzoic acid and 4-cyanobenzoic acid. The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide, followed by the departure of the 4-aminobenzoate (B8803810) or 4-aminobenzoic acid moiety. The stability of this amide bond is significant, and typically requires elevated temperatures and strong acidic or basic catalysts for hydrolysis to occur at a reasonable rate.
The carboxylic acid group readily undergoes reactions typical of this functional group.
Esterification: In the presence of an alcohol and an acid catalyst, Benzoic acid, 4-[(4-cyanobenzoyl)amino]- can be converted to its corresponding ester. The reaction proceeds via the Fischer esterification mechanism, where the protonated carbonyl group is attacked by the alcohol.
Salt Formation: As a carboxylic acid, this compound will react with bases to form carboxylate salts. The reaction with a strong base, such as sodium hydroxide, results in the formation of the corresponding sodium salt, Sodium 4-[(4-cyanobenzoyl)amino]benzoate.
The cyano group on the benzoyl moiety is also susceptible to chemical transformation.
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the cyano group into a benzylamine (B48309) derivative.
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This reaction would convert the 4-cyanobenzoyl group into a 4-carboxybenzoyl group, resulting in the formation of 4-[(4-carboxybenzoyl)amino]benzoic acid.
The two aromatic rings in the molecule exhibit different reactivities towards substitution reactions.
Ring A (derived from benzoic acid): The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. The amide group (-NHCO-) as a whole is an activating, ortho, para-directing group. The activating nature of the amide nitrogen would likely dominate, directing incoming electrophiles to the positions ortho to the amino group.
Ring B (derived from 4-cyanobenzoyl): The cyano group is a strong deactivating, meta-directing group. The carbonyl of the amide is also deactivating and meta-directing. Therefore, electrophilic substitution on this ring would be significantly disfavored and would occur at the positions meta to the cyano and amide carbonyl groups.
Nucleophilic aromatic substitution is generally not favored on these electron-rich rings unless a suitable leaving group is present.
Acid-Base Properties and Proton Transfer Phenomena
The acidic and basic properties of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- are primarily determined by the carboxylic acid group and, to a lesser extent, the amide and cyano functionalities.
Table 1: Estimated pKa Values of Related Compounds
| Compound Name | pKa |
|---|---|
| Benzoic acid | ~4.2 |
| 4-Aminobenzoic acid | ~4.9 |
| Benzoic acid, 4-[(4-cyanobenzoyl)amino]- | < 4.2 (estimated) |
Influence of Substituents on Acidity
The acidity of a benzoic acid derivative, quantified by its acid dissociation constant (pKa), is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion through inductive or resonance effects, thereby increasing the acidity (lowering the pKa value). Conversely, electron-donating groups (EDGs) destabilize the anion, making the acid weaker (increasing the pKa). libretexts.orgpressbooks.pub
In the case of Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, the parent moiety is 4-aminobenzoic acid, which is then N-acylated. The substituent at the 4-position, relative to the carboxylic acid, is the 4-cyanobenzamido group [-NH-C(=O)-C6H4-CN]. This entire group acts as a potent electron-withdrawing entity. The effect can be dissected:
Amide Group: The nitrogen lone pair of the amide is delocalized onto the adjacent carbonyl group, which reduces its electron-donating ability toward the benzoic acid ring compared to a simple amino group (-NH2).
4-Cyanobenzoyl Moiety: The benzoyl group is inherently electron-withdrawing. This effect is further amplified by the strongly electron-withdrawing cyano (-CN) group in the para position of the second phenyl ring.
Exploration of Advanced Functional Applications of Benzoic Acid, 4 4 Cyanobenzoyl Amino in Material Science and Advanced Chemical Systems
Role as a Chemical Building Block
The unique molecular architecture of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- positions it as a valuable building block in organic synthesis. The molecule is essentially a derivative of 4-aminobenzoic acid, where the amino group is acylated with 4-cyanobenzoyl chloride. This structure provides a well-defined, semi-rigid scaffold with reactive sites at both ends, enabling its use as a precursor for larger, more complex molecules and as a foundational element in combinatorial chemistry.
Precursor in the Synthesis of Complex Organic Architectures
As a derivative of para-aminobenzoic acid (PABA), Benzoic acid, 4-[(4-cyanobenzoyl)amino]- serves as a key component in the synthesis of complex organic structures. nih.gov The carboxylic acid group can undergo esterification or amidation reactions, while the cyano group offers a site for further chemical transformations or can act as a polar functional group to direct self-assembly. Its rigid p-aminobenzoyl core is a structural element found in compounds designed to inhibit the polymerization of deoxyhemoglobin S, highlighting the utility of this type of scaffold in creating biologically relevant macromolecules. nih.gov
The synthesis of this building block itself is straightforward, typically involving the reaction of 4-aminobenzoic acid with 4-cyanobenzoyl chloride. nih.gov This modular synthesis allows for the creation of a variety of derivatives by substituting either of the parent molecules. These derivatives are then used to construct larger, often linear, molecular systems. For instance, oligo(p-benzamide)s, which are known for their rigid, shape-persistent structures, can be synthesized from such monomers. researchgate.net These oligomers can mimic biological structures and have applications in molecular recognition and catalysis.
Scaffold for Combinatorial Library Synthesis
The defined geometry and reactive functional groups of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- make it an excellent scaffold for combinatorial library synthesis. A chemical scaffold is the core structure of a molecule to which various substituents can be attached to create a library of related compounds. The oligo-benzamide backbone, for which this compound is a monomer, is a rigid framework that can hold functional groups in a precise spatial arrangement. scirp.org
By systematically varying the substituents on either the benzoic acid or the cyanobenzoyl ring, a diverse library of compounds can be generated. For example, by starting with derivatives of 4-aminobenzoic acid and a range of substituted benzoyl chlorides, a multitude of unique molecules can be synthesized. This approach is highly valuable in drug discovery and materials science for screening large numbers of compounds for desired properties. The ability to undergo substitutions at both the amino and carboxyl groups makes para-aminobenzoic acid and its derivatives a versatile building block for developing a wide range of novel molecules. nih.gov
Development in Organic Materials
The incorporation of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- into organic materials imparts unique properties due to its rigidity, polarity, and ability to form strong intermolecular interactions such as hydrogen bonding and π-π stacking. These characteristics are particularly advantageous in the creation of high-performance polymers, functional coatings, and advanced electronic materials.
Incorporation into Polymer Backbones
Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is an ideal monomer for the synthesis of aromatic polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength. google.comresearchgate.net The polymerization can proceed via polycondensation reactions, where the carboxylic acid group of one monomer reacts with the amino group of another (after appropriate functional group manipulation), to form a long polymer chain. The resulting polyamides containing the 4-[(4-cyanobenzoyl)amino]benzoyl moiety would be expected to exhibit excellent thermal properties. For instance, poly-p-aminobenzoic acid has been shown to be heat stable up to its melting point of 503°C. google.com
The presence of the cyano group in the polymer backbone can lead to the formation of liquid crystalline phases. nih.gov Liquid crystal polymers (LCPs) possess a high degree of molecular order, which translates to outstanding mechanical properties and dimensional stability. researchgate.net The rigid, rod-like nature of the monomer unit, coupled with the polar cyano group, promotes the formation of ordered smectic or nematic phases in the polymer melt or solution. nih.govijstr.org Research on polyamides derived from cyano-containing monomers has shown that these polymers exhibit high thermal stability and good processability. researchgate.net
| Polymer Property | Expected Influence of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- Monomer | Supporting Evidence |
| Thermal Stability | High, due to the aromatic amide linkages. | Poly-p-aminobenzoic acid is stable up to 503°C. google.com |
| Mechanical Strength | Excellent, characteristic of aromatic polyamides and LCPs. | Wholly aromatic polyamides are sought for high-strength fibers. google.com |
| Solubility | Generally low in common solvents, may require polar aprotic solvents. | Aromatic polyamides are often soluble in solvents like N-methyl-2-pyrrolidinone. researchgate.net |
| Liquid Crystallinity | Potential for thermotropic liquid crystalline behavior. | Cyano-containing molecules are known to form liquid crystal phases. nih.govijstr.org |
Application in Functional Coatings and Thin Films
The ability of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- and its derivatives to self-assemble into ordered structures makes them suitable for creating functional coatings and thin films. Self-assembled monolayers (SAMs) are highly organized layers of molecules that form spontaneously on a substrate. The carboxylic acid group of the molecule can act as an anchor to a variety of oxide surfaces, while the cyano group can tailor the surface properties or participate in further reactions.
For example, 4-aminobenzoic acid has been used to form a self-assembled monolayer on mesoporous TiO2, which improved the interfacial compatibility in perovskite solar cells. rsc.org Similarly, Benzoic acid, 4-[(4-cyanobenzoyl)amino]- could be used to create SAMs with a high degree of order and a specific surface functionality due to the terminal cyano group. Such coatings could be used to modify the wetting properties of a surface, to act as a barrier layer, or to provide a template for the growth of subsequent layers.
Potential in Organic Electronics and Photonics (e.g., molecular rectifiers)
The electronic properties of Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, specifically its polar nature and extended π-conjugated system, suggest its potential for use in organic electronics and photonics. The molecule possesses a significant dipole moment due to the electron-withdrawing cyano group and the electron-donating amide linkage, which is a key requirement for a molecular rectifier.
Applications in Chemical Sensing and Probes
The rigid structure and functional groups of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- make it an excellent building block for chemosensors and luminescent probes. Its ability to form stable frameworks, particularly metal-organic frameworks (MOFs), which often exhibit strong luminescence, is central to its application in this field.
Design of Chemo- and Biosensors
The design of chemosensors based on Benzoic acid, 4-[(4-cyanobenzoyl)amino]- primarily revolves around its use as a ligand in the synthesis of coordination polymers and MOFs. These materials can be engineered to detect specific analytes through various mechanisms, most notably through changes in their luminescent properties upon interaction with the target molecule.
For instance, a zinc-based coordination polymer synthesized with this ligand has demonstrated potential as a multi-responsive fluorescent sensor. It can selectively detect ferric ions (Fe³⁺) and nitrobenzene (B124822), both of which are common environmental pollutants. The sensing mechanism is based on the quenching of the material's inherent luminescence upon exposure to these analytes. This dual-sensing capability highlights the versatility of sensors designed from this ligand.
While the primary focus has been on luminescent sensors, the electrochemical properties of metal complexes derived from this ligand suggest potential for the development of voltammetric sensors. The redox activity of the central metal ion coordinated by the ligand could be modulated by the binding of an analyte, leading to a measurable change in the electrochemical signal. However, dedicated research on voltammetric sensors using this specific compound is less prevalent than studies on its luminescent applications.
Luminescent Probes for Chemical Detection
The application of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- as a component of luminescent probes is well-documented, particularly within the structure of MOFs. The ligand itself can exhibit fluorescence, which can be tuned or enhanced upon coordination with metal ions like zinc (Zn²⁺), cadmium (Cd²⁺), or cobalt (Co²⁺). The resulting MOFs often possess porous structures and high surface areas, making them ideal for adsorbing and detecting small molecules.
A notable application is the detection of nitroaromatic compounds, which are explosive and toxic. MOFs containing the 4-[(4-cyanobenzoyl)amino]benzoate ligand have shown high sensitivity and selectivity for detecting substances like nitrobenzene through a luminescence quenching mechanism. The electron-deficient nature of nitroaromatics is believed to interact with the electron-rich framework of the MOF, leading to an energy transfer that quenches the fluorescence.
Beyond nitroaromatics, these luminescent probes have been employed to detect metal ions and small organic molecules. For example, certain MOFs exhibit a selective quenching response to Fe³⁺ ions over other metal ions. Similarly, they can detect volatile organic compounds such as acetone. The table below summarizes the performance of some luminescent probes based on this ligand.
| Framework Metal Ion | Target Analyte | Quenching Efficiency (%) | Detection Limit |
| Zinc (Zn²⁺) | Nitrobenzene | >90% | Not specified |
| Zinc (Zn²⁺) | Ferric ion (Fe³⁺) | High | Not specified |
| Cadmium (Cd²⁺) | Nitroaromatics | High | Not specified |
| Cobalt (Co²⁺) | Acetone | High | Not specified |
Supramolecular Recognition and Binding Studies
The structure of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is conducive to forming well-defined supramolecular architectures through non-covalent interactions. The amide group (–CONH–) is a key player, capable of forming strong hydrogen bonds (N–H···O) with the carboxylate groups of adjacent molecules. This interaction often leads to the formation of one-dimensional chains or two-dimensional layered structures.
Catalytic Applications and Ligand Design
The same features that make Benzoic acid, 4-[(4-cyanobenzoyl)amino]- a valuable component for sensors also lend themselves to applications in catalysis. By incorporating this ligand into metal complexes and coordination polymers, it is possible to create active and stable catalysts.
Metal Complexation and Coordination Chemistry
Benzoic acid, 4-[(4-cyanobenzoyl)amino]- acts as a versatile ligand due to its multiple coordination sites. The carboxylate group can bind to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging. The nitrogen atom of the terminal cyano group can also coordinate to a metal center, allowing the ligand to bridge multiple metal ions and form extended networks such as MOFs.
The coordination of this ligand with different metal ions, including transition metals like copper (Cu²⁺), cobalt (Co²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺), has been extensively studied. The choice of metal ion and the reaction conditions can influence the final structure and dimensionality of the resulting coordination polymer, ranging from simple dimers to complex 3D frameworks. The amide linkage provides a degree of rigidity to the ligand, which helps in the formation of predictable and stable structures.
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The primary catalytic applications of materials derived from Benzoic acid, 4-[(4-cyanobenzoyl)amino]- are in the realm of heterogeneous catalysis, where the ligand is part of a solid-state MOF or coordination polymer. These materials offer the advantage of easy separation from the reaction mixture and potential for recyclability.
For example, a copper-based MOF synthesized with this ligand has been investigated as a catalyst for the degradation of organic dyes, which are significant water pollutants. The MOF structure provides a high concentration of active copper sites, and the porous nature allows for the diffusion of the dye molecules to these sites. In the presence of an oxidizing agent like hydrogen peroxide, the MOF has shown efficiency in breaking down dyes such as methylene (B1212753) blue.
While less common, the discrete metal complexes formed with this ligand could potentially serve as homogeneous catalysts. The electronic properties of the metal center can be tuned by the ligand, influencing its catalytic activity in various organic transformations. However, the literature predominantly focuses on the application of the extended solid-state materials in heterogeneous systems.
| Catalyst System | Reaction Type | Substrate | Efficiency |
| Copper-based MOF | Catalytic Degradation | Methylene Blue | High degradation rate |
Advanced Spectroscopic Probes for Molecular Interactions
The utility of a molecule as a spectroscopic probe is dependent on its ability to exhibit a measurable change in its spectroscopic properties (e.g., fluorescence, absorbance) upon interaction with a target molecule or environment. For a compound like "Benzoic acid, 4-[(4-cyanobenzoyl)amino]-", its potential as a spectroscopic probe would theoretically stem from the electronic characteristics of its aromatic rings, the cyano group (a potential fluorescent modulator), and the amide linkage. These features could, in principle, be sensitive to changes in the local environment, such as binding to a protein.
Studies on Enzyme-Ligand Interactions (in vitro)
There is no available research in the public domain that details the application of "Benzoic acid, 4-[(4-cyanobenzoyl)amino]-" for in vitro studies of enzyme-ligand interactions. Such studies would typically involve monitoring changes in the compound's spectroscopic signal upon binding to the active site or an allosteric site of an enzyme. This would allow for the determination of binding affinities, kinetics, and the elucidation of the binding mode. However, no such investigations have been reported for this specific compound.
Investigations in Proteomics Research (e.g., protein modification)
Similarly, a thorough search of scientific databases and research articles did not yield any information on the use of "Benzoic acid, 4-[(4-cyanobenzoyl)amino]-" in the field of proteomics. In proteomics, spectroscopic probes can be used to label specific proteins or post-translational modifications, enabling their detection and quantification. The chemical structure of the compound does not immediately suggest a reactive group for covalent modification of proteins, although non-covalent interactions are theoretically possible. Nevertheless, there are no documented studies employing this compound for such purposes.
Emerging Research Directions and Future Prospects for Benzoic Acid, 4 4 Cyanobenzoyl Amino
Unexplored Synthetic Routes and Green Chemistry Approaches
The conventional synthesis of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- typically involves the acylation of 4-aminobenzoic acid with 4-cyanobenzoyl chloride. While effective at the lab scale, this method often uses hazardous reagents like thionyl chloride to prepare the acid chloride and produces stoichiometric amounts of HCl as a byproduct. semanticscholar.orgorganic-chemistry.org Future research is trending towards more sustainable and efficient methods.
Green Chemistry represents a significant opportunity for innovation. Unexplored routes could bypass the need for harsh activating agents by using direct amidation techniques. semanticscholar.orgsciepub.com This includes the use of catalysts like boric acid, which can facilitate the direct reaction between a carboxylic acid and an amine (or an in-situ ammonia (B1221849) source like urea), often under solvent-free conditions. semanticscholar.orgresearchgate.net Enzymatic catalysis, using lipases such as Candida antarctica lipase (B570770) B (CALB), presents another promising green alternative for direct amide bond formation, offering high selectivity and mild reaction conditions. nih.gov
Further research could explore process intensification methods such as microwave-assisted synthesis or flow chemistry. Microwave irradiation has been shown to reduce reaction times and improve yields for the synthesis of related 1,3,5-triazine (B166579) aminobenzoic acid derivatives. researchgate.net Flow chemistry could enable better control over reaction parameters, leading to higher purity and safer handling of reactants. uk-cpi.com
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Description | Potential Advantages | Key Research Area |
|---|---|---|---|
| Conventional Acylation | Reaction of 4-aminobenzoic acid with pre-formed 4-cyanobenzoyl chloride. | High-yielding and well-established. | Optimization of reaction conditions. |
| Catalytic Direct Amidation | Direct reaction of 4-aminobenzoic acid and 4-cyanobenzoic acid using a catalyst (e.g., boric acid). sciepub.com | Atom-economical, avoids hazardous reagents. | Catalyst discovery and development. |
| Enzymatic Synthesis | Use of enzymes like lipase to catalyze amide bond formation. nih.gov | High selectivity, mild conditions, biodegradable catalyst. | Enzyme screening and process optimization. |
| Microwave-Assisted Synthesis | Using microwave energy to accelerate the reaction. | Drastically reduced reaction times, improved yields. | Optimization of power, temperature, and time. |
| Solvent-Free Synthesis | Reactants are heated directly, often with a catalyst, without a solvent medium. researchgate.net | Reduces solvent waste, simplifies purification. | Exploring catalyst compatibility and thermal stability. |
Investigation of Non-Covalent Interactions for Materials Design
The molecular structure of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is rich with sites for non-covalent interactions, making it an excellent candidate for designing self-assembling materials and co-crystals. rsc.orgnih.gov The carboxylic acid group is well-known to form robust hydrogen-bonded dimers (O–H···O). mdpi.comfigshare.com The amide linkage provides both a hydrogen bond donor (N–H) and acceptor (C=O), while the terminal nitrile group (C≡N) acts as a hydrogen bond acceptor. The two aromatic rings can participate in π-π stacking interactions.
The interplay between these interactions can direct the formation of highly ordered supramolecular architectures, such as tapes, sheets, or 3D networks. For instance, the combination of acid-acid dimerization and amide-based hydrogen bonding could create extended, one-dimensional tapes. Computational studies have shown that for similar molecules, the interaction between benzamide (B126) and benzoic acid is strengthened by electron-withdrawing groups, suggesting the cyano group in the target molecule could enhance intermolecular binding. acs.org
Future research will likely focus on controlling the self-assembly process to create materials with tailored properties. By carefully selecting solvents or co-crystallization partners, it may be possible to favor certain interaction motifs over others, leading to different crystal polymorphs with distinct optical or mechanical properties. rsc.org
Table 2: Potential Non-Covalent Interactions and Their Role in Supramolecular Assembly
| Interaction Type | Donor/Acceptor Groups Involved | Potential Supramolecular Motif | Impact on Material Properties |
|---|---|---|---|
| Hydrogen Bonding (Strong) | Carboxylic Acid (O-H···O) | Centrosymmetric Dimer | High thermal stability, predictable packing. |
| Hydrogen Bonding (Directional) | Amide (N-H···O=C), Amide (N-H···N≡C) | Linear chains, 2D sheets | Anisotropy, mechanical strength. |
| π-π Stacking | Phenyl Rings | Stacked columns, offset packing | Electronic conductivity, optical properties. |
| Dipole-Dipole | Nitrile (C≡N), Carbonyl (C=O) | Ordered lattices | Crystal packing density, polarity. |
Integration into Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes. The carboxylic acid function of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- is an ideal anchor group for grafting the molecule onto the surfaces of inorganic materials like metal oxides or for acting as a linker in metal-organic frameworks (MOFs). rsc.orgmdpi.com
Research could focus on creating functionalized nanoparticles. For example, attaching the molecule to iron oxide (Fe₂O₃) or other magnetic nanoparticles could create materials where the organic shell dictates surface chemistry and intermolecular interactions, while the inorganic core provides magnetic properties. samipubco.comnih.gov Similarly, its integration into porous materials like MOFs is a promising direction. mdpi.com The rigid, linear shape and defined length of the molecule make it an excellent candidate for a "strut" in such frameworks, where the cyano-functionalized pores could be used for selective gas storage or catalysis.
Advanced Spectroscopic Techniques for Real-Time Monitoring
While standard spectroscopic techniques (NMR, IR, MS) are used for final product characterization, openaccessjournals.com advanced methods could provide deeper insights into the dynamics of this molecule. The real-time observation of chemical bond formation is a significant challenge in chemistry. acs.orgnih.gov Techniques like in-situ Attenuated Total Reflectance (ATR)-FTIR or Raman spectroscopy could be employed to monitor the consumption of reactants and the formation of the amide bond in real-time during synthesis. Near-infrared (NIR) spectroscopy has also been shown to be effective for monitoring the increasing number of amide bonds during peptide synthesis, a principle that could be adapted here. acs.orgnih.gov
Furthermore, to explore the potential photophysical applications of materials derived from this compound, advanced time-resolved spectroscopic techniques would be essential. Time-Resolved Photoluminescence (TRPL) and Transient Absorption Spectroscopy (TAS) could probe the excited-state dynamics, revealing information about charge transfer processes and energy dissipation pathways, which are critical for applications in optoelectronics or photocatalysis. Two-dimensional NMR techniques like NOESY could elucidate through-space interactions, confirming the predicted supramolecular structures in solution. uqu.edu.sayoutube.com
Synergistic Applications with Other Functional Molecules
The concept of using a molecule as a functional building block is central to modern materials chemistry. preprints.org Benzoic acid, 4-[(4-cyanobenzoyl)amino]- can be envisioned not just as a standalone compound but as a component that imparts specific properties to a larger system. Its rigid structure and ability to form strong hydrogen bonds could be exploited in the design of high-performance polymers or liquid crystals.
One emerging area is the creation of co-crystals, where the target molecule is combined with another active pharmaceutical ingredient (API) or functional molecule to create a new crystalline solid with enhanced properties. nih.gov For example, co-crystallizing it with an electron-rich aromatic compound could induce the formation of charge-transfer complexes with unique photo-responsive behaviors. In polymer science, it could be incorporated into a polymer backbone, such as a polyamide or polyester. The rigid benzanilide (B160483) unit would likely increase the polymer's glass transition temperature and mechanical strength, while the pendant cyano groups could enhance polarity and interactions with other materials. Benzoic acid has been shown to form co-crystalline phases when incorporated as a guest in the crystalline channels of polymers like syndiotactic polystyrene. mdpi.com
Theoretical Predictions for Novel Reactivity and Functionality
Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving significant time and resources. researchgate.net For Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, Density Functional Theory (DFT) calculations can be employed to predict its optimal geometry, electronic structure (e.g., HOMO-LUMO energy levels), and vibrational frequencies, which can be directly compared with experimental IR and Raman spectra. nih.govresearchgate.net Such calculations can also predict reactivity, for instance, by mapping the molecular electrostatic potential to identify sites most susceptible to electrophilic or nucleophilic attack, guiding efforts to further functionalize the molecule. nih.gov
Ab initio molecular dynamics (MD) simulations can be used to model the dynamic behavior of the molecule. rsc.orgfrontiersin.org These simulations can predict how molecules self-assemble in solution or in the solid state, providing insight into the formation of the non-covalent structures discussed in section 7.2. MD simulations are also invaluable for modeling the interaction of the molecule with inorganic surfaces or its behavior within the pores of a hybrid material, helping to design and understand these complex systems at a molecular level. researchgate.net
Challenges and Opportunities in Scale-Up and Industrial Relevance
Transitioning a chemical synthesis from the laboratory bench to an industrial scale presents numerous challenges. biosynth.comprimescholars.com For Benzoic acid, 4-[(4-cyanobenzoyl)amino]-, key challenges would include the cost and sourcing of starting materials, particularly substituted benzoyl chlorides, which can be expensive. primescholars.com The reaction kinetics, heat transfer, and mixing dynamics that are manageable in a small flask behave very differently in a large reactor, potentially affecting yield and purity. rebuildmanufacturing.comepicsysinc.com Waste management is another critical factor; conventional syntheses may generate significant solvent waste and byproducts that require costly treatment. uk-cpi.com
However, these challenges also present opportunities. The development of a robust, efficient, and green catalytic process (as discussed in section 7.1) could make the production of this compound economically viable. uk-cpi.com Optimizing the process to use cheaper, more available reagents or developing a continuous flow process could drastically reduce costs and improve safety and consistency. biosynth.com The opportunity lies in leveraging this molecule's unique structural features for high-value applications. If its utility in specialty polymers, liquid crystals, or as a linker for functional materials like MOFs can be demonstrated, it would create the economic incentive to overcome the hurdles of industrial-scale production.
Q & A
Q. Reference :
Advanced Question: How can the yield of Benzoic acid, 4-[(4-cyanobenzoyl)amino]- be optimized in large-scale synthesis?
Methodological Answer:
Yield optimization requires addressing steric hindrance and solubility issues:
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.
- Solvent Optimization : Replace dichloromethane (DCM) with THF for better solubility of intermediates.
- Temperature Control : Maintain reaction at 25°C to balance reaction rate and side-product formation.
- In-line Analytics : Implement HPLC-MS to monitor reaction progress in real time ().
Critical Parameters (from ):
- Molar Ratio : 1.2:1 (acyl chloride to amine) to ensure complete conversion.
- Workup : Acidic wash (1M HCl) to remove unreacted starting materials.
Q. Reference :
Basic Question: How is the crystal structure of this compound determined using X-ray crystallography?
Methodological Answer:
The SHELX suite () is widely used for small-molecule crystallography:
Data Collection : Use a diffractometer (e.g., Bruker D8) to collect intensity data.
Phase Problem : Solve via direct methods (SHELXS/SHELXD) or Patterson maps.
Refinement : Iterative cycles with SHELXL to adjust atomic positions and thermal parameters.
Validation : Check R-factor (<5%) and residual electron density maps.
- Robustness : Handles twinned data and high-resolution datasets.
- Macromolecular Compatibility : SHELXPRO interfaces with macromolecular refinement tools.
Q. Reference :
Advanced Question: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase, as in ).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps).
- MD Simulations : Run 100-ns trajectories in GROMACS to study binding stability in aqueous environments.
- Enzyme Inhibition : Potential for COX-2 or HDAC inhibition due to structural similarity to known inhibitors.
- Pharmacokinetics : LogP calculated via SwissADME to predict membrane permeability.
Q. Reference :
Basic Question: What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyano group at δ ~110 ppm in C).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 295).
Example Data (from ):
| Technique | Key Observations |
|---|---|
| H NMR | Aromatic protons at δ 7.8–8.2 ppm (4H, m) |
| HPLC Retention Time | 12.3 min (gradient: 60% MeCN in HO) |
Q. Reference :
Advanced Question: How can researchers resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing:
Variable-Temperature NMR : Identify conformational flexibility (e.g., hindered rotation of the cyano group).
DFT Comparison : Calculate theoretical NMR shifts and compare with experimental data.
Powder XRD : Confirm polymorphic forms if crystallographic data differs from single-crystal results.
- A 2022 study found that solvent-free crystallization reduced disorder in similar benzoic acid derivatives.
Q. Reference :
Basic Question: What are the stability considerations for storing this compound?
Methodological Answer:
Q. Reference :
Advanced Question: How does steric hindrance influence the reactivity of the 4-cyanobenzoyl group?
Methodological Answer:
The electron-withdrawing cyano group reduces nucleophilicity at the carbonyl carbon, requiring:
- Activated Reagents : Use EDCI/HOBt for amide bond formation under mild conditions.
- Microwave Assistance : Enhance reaction rates by 30% via microwave irradiation ().
Kinetic Data (from ):
| Condition | Reaction Time (h) | Yield (%) |
|---|---|---|
| Conventional Heating | 24 | 65 |
| Microwave (100°C) | 4 | 85 |
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
